molecular formula C5H9NOS2 B8040308 3-(2-Hydroxyethyl)thiazolidine-2-thione CAS No. 3484-91-1

3-(2-Hydroxyethyl)thiazolidine-2-thione

Cat. No. B8040308
CAS RN: 3484-91-1
M. Wt: 163.3 g/mol
InChI Key: XHLZMAZEZRGAQO-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)thiazolidine-2-thione is a useful research compound. Its molecular formula is C5H9NOS2 and its molecular weight is 163.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Hydroxyethyl)thiazolidine-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Hydroxyethyl)thiazolidine-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Colorimetric Reagent for Copper Determination : A homologue of 3-(2-Hydroxyethyl)thiazolidine-2-thione has been used as a reagent in the colorimetric determination of copper in water. This demonstrates its utility in analytical chemistry for metal ion detection (Stiff, 1972).

  • Selective Pivaloylation of Hydroxyl Groups : Under neutral conditions, derivatives of 3-(2-Hydroxyethyl)thiazolidine-2-thione have been found effective for selective pivaloylation of hydroxyl groups. This application is significant in organic synthesis and modification of molecules (Yamada, 1992).

  • Synthesis of Nitrophenyl-Substituted Compounds : Research shows that 3-(2-Hydroxyethyl)thiazolidine-2-thione can be used in the synthesis of nitrophenyl-substituted 1,3-thiazoline-2-thiones, indicating its role in the creation of complex organic compounds (Kulakov et al., 2010).

  • Stability of Tautomeric Thiazolidines : Studies have examined the thermodynamic stability of tautomeric thiazolidines, revealing important insights into the stability and reactivity of these compounds, which is critical in synthetic chemistry (Lamon et al., 1967).

  • In Polymer Chemistry for Biologically Active Compounds : 3-(2-Hydroxyethyl)thiazolidine-2-thione derivatives have been used in synthesizing water-soluble polymeric compounds suitable for preparing biologically active compounds and targeted polymeric anticancer drugs, highlighting its potential in biomedical applications (Šubr & Ulbrich, 2006).

  • Regioselective Reactions in Organic Synthesis : The compound has been used to study regioselective reactions, aiding in understanding the principles governing chemical reactions in organic synthesis (Fujita et al., 1981).

  • Synthesis of PolyHPMA-Lysozyme Bioconjugates : A thiazolidine-2-thione mid-functionalized chain transfer agent was used in synthesizing poly(N-(2-hydroxypropyl)methacrylamide) with mid-chain thiazolidine-2-thione functionality. This study is important for the development of branched polymer−protein bioconjugates with potential biomedical applications (Tao et al., 2010).

properties

IUPAC Name

3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS2/c7-3-1-6-2-4-9-5(6)8/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLZMAZEZRGAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283094
Record name MLS002639292
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyethyl)-1,3-thiazolidine-2-thione

CAS RN

3484-91-1
Record name MLS002639292
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002639292
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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